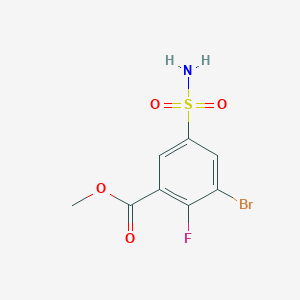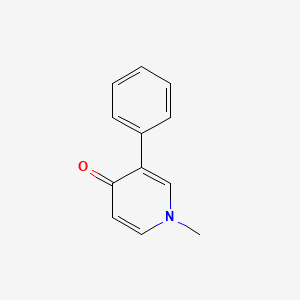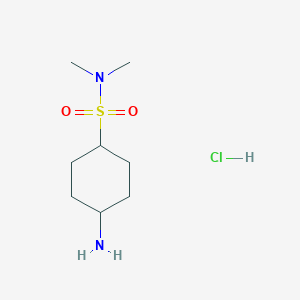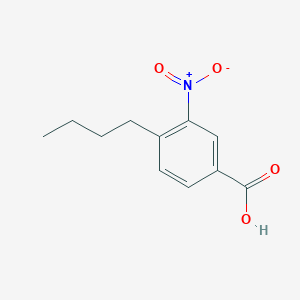
Methyl3-bromo-2-fluoro-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is known for its unique structural features, which include a bromine atom, a fluorine atom, and a sulfamoyl group attached to a benzoate ester. These features make it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate typically involves the esterification of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the sulfamoyl group, allows it to participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-2-fluoro-5-nitrobenzoate
- Methyl 3-bromo-2-fluoro-5-aminobenzoate
- Methyl 3-bromo-2-fluoro-5-hydroxybenzoate
Uniqueness
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the sulfamoyl group plays a crucial role.
Propiedades
Fórmula molecular |
C8H7BrFNO4S |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(16(11,13)14)3-6(9)7(5)10/h2-3H,1H3,(H2,11,13,14) |
Clave InChI |
LWBSPAACUGBNDH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)

![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)


![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)


